molecular formula C16H15Cl2NO4S B329714 methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

Cat. No.: B329714
M. Wt: 388.3 g/mol
InChI Key: HBDIWILULSPPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with a carboxylate group, an acetamido group, and a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate typically involves multiple steps. One common synthetic route starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then converted to its corresponding acyl chloride. This acyl chloride is reacted with 4,5-dimethylthiophene-3-carboxylic acid in the presence of a base to form the desired ester. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the dichlorophenoxy moiety .

Scientific Research Applications

methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. In medicinal applications, it inhibits the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins. In agricultural applications, it disrupts the growth of weeds by interfering with their hormonal balance and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities. Its combination of functional groups allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C16H15Cl2NO4S

Molecular Weight

388.3 g/mol

IUPAC Name

methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C16H15Cl2NO4S/c1-8-9(2)24-15(14(8)16(21)22-3)19-13(20)7-23-12-5-4-10(17)6-11(12)18/h4-6H,7H2,1-3H3,(H,19,20)

InChI Key

HBDIWILULSPPNR-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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